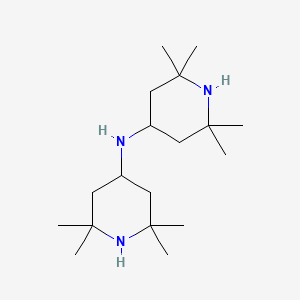

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine

Übersicht

Beschreibung

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .

Synthesis Analysis

The synthesis of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” has been reported in several papers . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst . The product was characterized and quantitatively analyzed by elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and ion suppression chromatography .

Molecular Structure Analysis

The molecular formula of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is C18H37N3 . The product was characterized by their infrared, mass spectrum, and nuclear magnetic resonance spectra .

Chemical Reactions Analysis

The synthesis of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” involves the reaction of 1,6-hexanediamine (HMDA) with 2,2,6,6-tetramethyl-4-piperidinone (TAA) in the presence of hydrogen and a 5% Pt/C catalyst .

Physical And Chemical Properties Analysis

The product was analyzed by ion suppression chromatography and shown to contain no detectable impurities . The solubility of “Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” in various solvents at 20 °C is as follows: acetone: 19 % (w/w), ethyl acetate: 24 % (w/w), methanol: 38 % (w/w), chloroform: 45 % (w/w), methylene chloride: 56 % (w/w). It is insoluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis of Hindered Amine Light Stabilizers (HALS)

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is a key intermediate in the synthesis of new types of Hindered Amine Light Stabilizers (HALS), which are crucial in preventing the deterioration and discoloration of polymer compounds. Studies have focused on optimizing the synthesis process using different catalysts and conditions, resulting in high yield, good selectivity, and minimal waste production (Wang et al., 2001). Another research utilized neural network techniques for process optimization in synthesizing these stabilizers, achieving high average yield and consistency with predicted yields (Zhu Ji-qin, 2004).

Impact on L-type Ca²⁺-Channels

A study identified bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a related compound, as a potent blocker of L-type Ca²⁺-channels. This compound, often used as a light stabilizer in plastics, was shown to have pharmacological activity, influencing calcium channels in cells (Glossmann et al., 1993).

Thermal Stability and Decomposition in Polymers

Research on the thermal stability and decomposition of hindered amine light stabilizers, which include derivatives of bis(2,2,6,6-tetramethyl-4-piperidinyl) compounds, has been conducted using various analytical techniques. These studies are important for understanding the behavior of these stabilizers under different thermal conditions, thereby influencing their application in polyolefins (Balabanovich et al., 2007).

Influence on Nicotinic Acetylcholine Receptors

Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate, another related compound, has been found to inhibit nicotinic acetylcholine receptors, showcasing the potential unintended biological effects of compounds used in manufacturing plastics. This highlights the importance of considering the broader biological impacts of synthetic compounds used in industrial processes (Papke et al., 1994).

Conformational Kinetics Study

The intramolecular motion of a biradical compound containing bis(2,2,6,6-tetramethyl-4-piperidinyl) structures was analyzed using E.S.R. spectroscopy. This research contributes to the understanding of the dynamic behavior of such compounds at the molecular level (Alster & Silver, 1986).

Wirkmechanismus

Target of Action

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine primarily targets phenolic antioxidants incorporated in polymers . These antioxidants play a crucial role in preventing the oxidation of polymers, thus enhancing their stability and lifespan.

Mode of Action

The compound interacts with its targets through a process known as radical scavenging . As a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS), it is made up of nitroxyl radicals . These radicals can react with phenolic antioxidants, thereby controlling the heat and preventing the degradation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is the antioxidant pathway in polymers . By reacting with phenolic antioxidants, it helps to stabilize the polymers against degradation caused by heat and UV radiation .

Pharmacokinetics

The compound is soluble in various organic solvents such as acetone, ethyl acetate, methanol, chloroform, and methylene chloride, but insoluble in water . This suggests that it may have good bioavailability in certain environments, particularly those involving the aforementioned solvents.

Result of Action

The primary result of the action of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is the enhanced stability of polymers . By acting as a heat controller and reacting with phenolic antioxidants, it prevents the degradation of polymers, thus extending their lifespan and maintaining their structural integrity .

Action Environment

The action, efficacy, and stability of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine can be influenced by various environmental factors. For instance, its effectiveness as a heat controller and light stabilizer may be affected by the intensity of UV radiation in the environment . Additionally, its solubility in different solvents suggests that its action may be influenced by the chemical composition of the environment .

Safety and Hazards

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is fatal if inhaled. It causes serious eye damage, skin irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

Zukünftige Richtungen

“Bis(2,2,6,6-tetramethyl-4-piperidyl)amine” is a key intermediate for preparing new types of hindered amine light stabilizers (HALS) and several synthesis methods have been reported . It is widely used in the synthesis of many polymers, such as polypropylene, polyethylene, polystyrene, polyvinylchloride, polyamides, polyesters, polyacetals, polyurethanes, and so on . Therefore, new synthetic routes to this compound are desirable .

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCLFIGHHOKNTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2,6,6-tetramethyl-4-piperidyl)amine | |

CAS RN |

34887-26-8 | |

| Record name | 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34887-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromobenzo[c]isothiazole](/img/structure/B3051515.png)

![2-Propenamide, N,N-bis[2-[(1-oxo-2-propenyl)amino]ethyl]-](/img/structure/B3051528.png)